

# A Comparative Guide to Isomalt and Lactulose for Colon-Specific Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Isomalt (Standard) |           |
| Cat. No.:            | B12420541          | Get Quote |

For researchers and professionals in drug development, the colon remains a highly attractive target for both local and systemic therapies. Its unique physiological environment, characterized by a lower enzyme activity and a long transit time, offers a favorable window for drug absorption, especially for sensitive biologic drugs. The key to successful colon-specific drug delivery lies in protecting the therapeutic agent during its transit through the upper gastrointestinal (GI) tract and ensuring its timely release in the colonic region.

One of the most promising strategies to achieve this targeted release leverages the metabolic activity of the vast microbial population residing in the colon. This approach utilizes carriers, such as non-digestible carbohydrates, that remain intact in the stomach and small intestine but are readily fermented by colonic bacteria. This bacterial fermentation leads to the production of short-chain fatty acids (SCFAs), which in turn lowers the local pH. This pH drop can trigger the dissolution of a pH-sensitive polymer coating, leading to the release of the drug payload.

Among the various carbohydrates explored for this purpose, lactulose and isomalt have emerged as prominent candidates, particularly within systems like the Colon-Specific Drug Delivery System (CODES™). This guide provides an objective, data-driven comparison of standard isomalt and lactulose for this application, summarizing key performance data, detailing experimental protocols, and illustrating the underlying mechanisms.

## Mechanism of Action: Bacterial Fermentation-Triggered Release



#### Validation & Comparative

Check Availability & Pricing

The fundamental principle behind using isomalt and lactulose for colon-targeted delivery is their selective degradation by the colonic microbiota. Both are disaccharides that resist digestion by human enzymes in the upper GI tract, allowing them to reach the colon intact. Once in the colon, resident bacteria, notably species like Bifidobacterium, metabolize these sugars.[1][2][3] [4][5][6] The fermentation process generates SCFAs such as acetic, butyric, and lactic acids, causing a localized drop in pH.[7][8][9] In a system like CODES™, this acidification triggers the dissolution of an inner acid-soluble polymer coat (e.g., Eudragit E100), which is protected by an outer enteric coat (e.g., Eudragit L100) during its passage through the stomach. This cascade of events leads to the release of the drug specifically in the colon.





Click to download full resolution via product page

Fig. 1: Mechanism of microbiota-triggered drug release in the colon.



## **Comparative Performance Data**

A key study directly comparing isomalt and lactulose in a CODES™ formulation with the model drug 5-aminosalicylic acid (5-ASA) provides the most relevant quantitative data for this guide. [7][8][9]

#### In Vitro Degradation: pH Lowering Efficacy

The primary function of the trigger substance is to be fermented into acids, thereby lowering the pH. In vitro studies using rat cecal contents demonstrate that lactulose leads to a faster and more pronounced drop in pH compared to isomalt.

Table 1: In Vitro pH Reduction by Isomalt and Lactulose in Rat Cecal Contents

| Time (hours) | pH with 1% Isomalt (Mean<br>± SD) | pH with 1% Lactulose<br>(Mean ± SD) |  |
|--------------|-----------------------------------|-------------------------------------|--|
| 0            | $6.80 \pm 0.05$                   | 6.80 ± 0.05                         |  |
| 1            | 6.75 ± 0.08                       | 6.60 ± 0.10                         |  |
| 2            | 6.65 ± 0.10                       | 6.25 ± 0.12                         |  |
| 3            | 6.50 ± 0.11                       | 5.90 ± 0.15                         |  |
| 4            | 6.30 ± 0.13                       | 5.60 ± 0.18                         |  |
| 6            | 6.00 ± 0.15                       | 5.20 ± 0.20                         |  |
| 8            | 5.80 ± 0.17                       | 5.00 ± 0.22                         |  |
| 24           | 5.50 ± 0.20                       | 4.80 ± 0.25                         |  |

Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013. [7][9]

While isomalt's degradation was less efficient, it was sufficient to trigger the drug release mechanism in the CODES™ system.[7][8]

#### In Vitro Drug Release



Despite the differences in pH reduction rates, the in vitro dissolution profiles of 5-ASA from CODES™ tablets formulated with either isomalt or lactulose were remarkably similar. Both formulations showed negligible drug release in simulated gastric (pH 1.2) and intestinal fluids (pH 6.8). Upon introduction to a medium containing rat cecal contents, both systems released their entire drug load within approximately 2 hours.

Table 2: Comparative In Vitro Release of 5-ASA from CODES™ Tablets

| Time (hours)                | Cumulative Release (%) -<br>Isomalt Formulation | Cumulative Release (%) -<br>Lactulose Formulation |
|-----------------------------|-------------------------------------------------|---------------------------------------------------|
| 1 (pH 1.2)                  | ~0%                                             | ~0%                                               |
| 4 (pH 6.8)                  | ~5%                                             | ~5%                                               |
| 5 (pH 6.8 + cecal contents) | ~60%                                            | ~75%                                              |
| 6 (pH 6.8 + cecal contents) | ~100%                                           | ~100%                                             |

Data estimated from graphical representations in Dehghan et al., AAPS PharmSciTech, 2013. [7][9]

Statistical analysis showed no significant difference in the overall drug release rates between the two formulations.[7][9]

#### In Vivo Pharmacokinetic Performance

An in vivo study in rabbits further confirmed the comparable performance of the two sugars. The pharmacokinetic parameters for 5-ASA following oral administration of CODES™ tablets containing either isomalt or lactulose were not significantly different.

Table 3: Pharmacokinetic Parameters of 5-ASA in Rabbits (Mean ± SD, n=6)

| Formulation       | Cmax (µg/mL) | Tmax (h)    | AUC0-t (h·μg/mL) |
|-------------------|--------------|-------------|------------------|
| 5-ASA + Isomalt   | 2.73 ± 0.46  | 4.67 ± 1.15 | 20.95 ± 1.54     |
| 5-ASA + Lactulose | 2.47 ± 0.85  | 4.67 ± 1.15 | 19.20 ± 1.34     |



Source: Dehghan et al., AAPS PharmSciTech, 2013.[10]

These results indicate that while lactulose is a more potent trigger in terms of acid production, isomalt is sufficiently effective to enable a comparable in vivo performance within the CODES™ framework.[7][8]

# Key Differentiator: Chemical Compatibility and the Maillard Reaction

A critical advantage of isomalt over lactulose lies in its chemical stability. Lactulose, as a reducing sugar, can participate in the Maillard reaction with drugs that have primary or secondary amino groups, such as 5-ASA.[7][8][9] This reaction can lead to the formation of brownish-colored adducts and potentially carcinogenic compounds, raising concerns about drug stability and safety.[7][10][11]

Isomalt, being a sugar alcohol, does not undergo this reaction.[7][9] Compatibility studies have shown that a solution of 5-ASA and lactulose develops a brownish color over 24 hours, indicating a reaction, while a solution with 5-ASA and isomalt remains colorless, similar to the control.[7][9] This makes isomalt a safer and more suitable alternative for formulating colon-specific delivery systems for amine-containing drugs.

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are summarized from the key comparative study.

#### In Vitro Degradation (pH Study)

- Preparation of Cecal Contents: Cecal content is collected from male Sprague-Dawley rats (350-400g) fasted overnight.
- Dispersion: The cecal content is dispersed in a phosphate buffer (pH 6.8) under anaerobic conditions (purging with nitrogen gas) to achieve a final concentration of 10% (w/v).
- Incubation: 100 mg of either isomalt or lactulose is added to 10 mL of the 10% rat cecal dispersion. A control sample contains only the cecal dispersion.



- pH Measurement: All samples are incubated at 37°C. The pH of each sample is measured at predefined time intervals (e.g., 0, 1, 2, 3, 4, 6, 8, and 24 hours) using a calibrated pH meter.
- Replication: The experiment is performed in triplicate to ensure reproducibility.[7][9]

#### **In Vitro Dissolution Study**

- Apparatus: USP Dissolution Apparatus II (paddle method) is used, operating at 50 rpm and  $37 \pm 0.5$ °C.
- Phase 1 (Stomach Simulation): Tablets are placed in 375 mL of 0.1 N hydrochloric acid (pH
  1.2) for 1 hour.
- Phase 2 (Small Intestine Simulation): 125 mL of 0.2 M trisodium phosphate is added to the vessel to adjust the pH to 6.8. The tablets are tested for an additional 3 hours.
- Phase 3 (Colon Simulation): 5g of fresh rat cecal content is added to the dissolution medium.
- Sampling: Aliquots of the dissolution medium are withdrawn at specific time intervals (e.g., 1, 2, 3, 4, 4.5, 5, 5.5, and 6 hours).
- Analysis: The concentration of the released drug (e.g., 5-ASA) is determined using a suitable analytical method like HPLC.[7][9]





Click to download full resolution via product page

Fig. 2: General experimental workflow for comparing Isomalt and Lactulose in CODES™.

#### In Vivo Pharmacokinetic Study

- Animal Model: Male rabbits are typically used.
- Dosing: Animals are fasted overnight and then orally administered a single CODES™ tablet containing either the isomalt or lactulose formulation.
- Blood Collection: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 12, and 24 hours) post-dosing.
- Plasma Separation: Plasma is separated by centrifugation.



- Drug Analysis: The concentration of the drug (and its metabolites, if necessary) in the plasma samples is quantified using a validated HPLC method.
- Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

#### **Conclusion and Future Perspectives**

The experimental data robustly demonstrates that isomalt is a viable and, in some respects, superior alternative to lactulose for use in microbially-triggered colon-specific drug delivery systems like CODES™.

- Performance: While lactulose exhibits a faster rate of fermentation and acid production in vitro, isomalt's fermentation is sufficient to trigger timely and complete drug release, resulting in a comparable in vivo pharmacokinetic profile.[7][8]
- Safety and Stability: Isomalt's key advantage is its non-reducing nature, which prevents the Maillard reaction with amine-containing drugs.[7][9] This enhances the stability of the formulation and avoids the potential formation of harmful byproducts.

Based on these findings, isomalt can be confidently selected as a trigger carbohydrate, especially when formulating drugs susceptible to interaction with reducing sugars. This allows for the development of safer and more stable colon-targeted therapies without compromising on the in vivo performance of the delivery system. Future research could explore the use of isomalt in other microbially-activated delivery platforms and with a wider range of therapeutic agents to further validate its utility in this important field of drug delivery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. researchgate.net [researchgate.net]







- 2. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms Evonik Industries [healthcare.evonik.com]
- 3. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Isomalt for Colon-Specific Delivery and Its Comparison with Lactulose -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of isomalt for colon-specific delivery and its comparison with lactulose -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0478837B1 Lactulose preparation and its manufacturing process Google Patents [patents.google.com]
- 11. US4761400A Laxative composition based on lactulose and its preparation process -Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comparative Guide to Isomalt and Lactulose for Colon-Specific Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420541#isomalt-standard-compared-to-lactulose-for-colon-specific-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com